molecular formula C15H19N3O2S B6536960 4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]-N-(propan-2-yl)butanamide CAS No. 1040638-63-8

4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]-N-(propan-2-yl)butanamide

Cat. No. B6536960
CAS RN: 1040638-63-8
M. Wt: 305.4 g/mol
InChI Key: QEQRDTNPDSGQIP-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and a thiophene ring, which is a five-membered ring with one sulfur atom. The presence of these heterocyclic rings suggests that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry or materials science .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis route would depend on the desired final product and the available starting materials. Common methods for synthesizing pyridazine rings involve the reaction of hydrazine with 1,3-diketones or the reaction of α,β-unsaturated carbonyl compounds with hydrazine . Thiophene rings can be synthesized through several methods, including the reaction of 1,4-diketones with phosphorus pentasulfide .


Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridazine and thiophene rings would likely make the compound planar or nearly planar. The electron-donating properties of the nitrogen and sulfur atoms in these rings could also influence the compound’s reactivity .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the pyridazine ring is known to undergo reactions like halogenation, sulfonation, and nitration. The thiophene ring is aromatic and therefore relatively stable, but it can undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the pyridazine and thiophene rings could influence the compound’s solubility, melting point, and boiling point. The compound’s reactivity and stability would also be influenced by these rings .

Mechanism of Action

The mechanism of action of the compound would depend on its intended use. For example, if the compound is intended to be used as a drug, its mechanism of action could involve interacting with a specific biological target, like a protein or an enzyme. The presence of the pyridazine and thiophene rings could allow the compound to interact with biological targets in specific ways .

Safety and Hazards

The safety and hazards associated with the compound would depend on its physical and chemical properties. For example, if the compound is highly reactive or unstable, it could pose a risk of explosion. The compound could also be toxic or harmful if ingested, inhaled, or in contact with skin .

Future Directions

The future directions for research on the compound could involve exploring its potential applications. For example, if the compound shows promising biological activity, it could be developed into a new drug. Alternatively, if the compound has interesting physical or chemical properties, it could be used in the development of new materials .

properties

IUPAC Name

4-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)-N-propan-2-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S/c1-11(2)16-14(19)6-3-9-18-15(20)8-7-12(17-18)13-5-4-10-21-13/h4-5,7-8,10-11H,3,6,9H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEQRDTNPDSGQIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CCCN1C(=O)C=CC(=N1)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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